Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate
Description
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate is a cyclohexane-based compound featuring a dicyanomethylidene group, a methyl substituent, and an ethyl ester. Its saturated cyclohexane ring enhances stability compared to unsaturated analogs, while the ethyl ester group balances solubility in organic solvents.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-12(16)13(2)7-5-4-6-11(13)10(8-14)9-15/h3-7H2,1-2H3 |
InChI Key |
JEERGNRJSPGINF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with a suitable cyclohexanone derivative under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The compound’s cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that further modulate biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Dicyanomethylidene vs. Halogen/Amino Substituents
- Target Compound: The dicyanomethylidene group enhances electrophilicity, facilitating nucleophilic attacks or cycloadditions. This contrasts with bromo-substituted analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide), where the bromo group enables substitution reactions (e.g., Suzuki coupling) but lacks electron-withdrawing capacity .
- Amino Derivatives: Ethyl 2-amino-1-cyclohexene-1-carboxylate () contains a nucleophilic amino group, enabling Schiff base formation or peptide coupling. The target compound’s dicyanomethylidene group instead promotes electron-deficient reactivity .
Ester Substituents
- Ethyl vs. Methyl Esters: The ethyl ester in the target compound likely improves solubility in non-polar solvents compared to methyl esters (e.g., methyl 1-cyclohexene-1-carboxylate, density 1.028 g/mL at 20°C). Ethyl esters also reduce steric hindrance during reactions .
Ring Structure and Stability
- Saturated vs. Unsaturated Rings: The target compound’s saturated cyclohexane ring avoids ring strain present in cyclohexene derivatives (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate), enhancing thermal stability and shelf-life .
- Isoquinoline Derivatives: Compounds like ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () feature fused aromatic systems, which confer rigidity and π-conjugation—properties absent in the monocyclic target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
Ethyl 2-(dicyanomethylidene)-1-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclohexane ring and dicyanomethylidene groups. Its chemical formula is .
| Property | Value |
|---|---|
| Molecular Weight | 221.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Cytotoxicity Studies
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro assays were conducted to evaluate the cytotoxicity of the compound against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated:
- HepG2 Cell Line : IC50 value of approximately 45 µg/mL, indicating a moderate level of cytotoxicity.
- MCF-7 Cell Line : IC50 value of around 70 µg/mL, showing less sensitivity compared to HepG2 cells.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis. Morphological changes observed in treated cells included:
- Cell rounding
- Membrane blebbing
- Loss of adhesion capabilities
These changes are indicative of apoptotic processes, suggesting that the compound may interfere with cellular functions related to cell cycle regulation and apoptosis.
Table 2: Summary of Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Viability (%) at 100 µg/mL |
|---|---|---|
| HepG2 | 45 | 30 |
| MCF-7 | 70 | 50 |
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. Its selective toxicity towards cancer cells over normal cells suggests that it may be developed further for therapeutic applications.
Future Research Directions
Further studies are needed to:
- Explore the full range of biological activities beyond cytotoxicity.
- Investigate the pharmacokinetics and biodistribution in vivo.
- Assess potential synergistic effects with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
